molecular formula C19H21N3O2 B15118037 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15118037
M. Wt: 323.4 g/mol
InChI Key: PUYXBJQRXLOYAV-UHFFFAOYSA-N
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Description

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a tetrahydroisoquinoline scaffold, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure. For instance, the use of acetonitrile as a solvent under heating conditions has been reported to be effective .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials and efficient catalytic systems to ensure high yields and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds.

Mechanism of Action

The mechanism of action of 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit Rab11A prenylation, which is crucial for intracellular trafficking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the imidazo[1,2-a]pyridine and tetrahydroisoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C19H21N3O2/c1-23-17-9-14-6-8-21(11-15(14)10-18(17)24-2)12-16-13-22-7-4-3-5-19(22)20-16/h3-5,7,9-10,13H,6,8,11-12H2,1-2H3

InChI Key

PUYXBJQRXLOYAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CN4C=CC=CC4=N3)OC

Origin of Product

United States

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